molecular formula C13H18N2 B3047521 N-[2-(1H-indol-3-yl)ethyl]propan-2-amine CAS No. 14121-10-9

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine

Cat. No.: B3047521
CAS No.: 14121-10-9
M. Wt: 202.3 g/mol
InChI Key: QOCRVKNKLPEDCZ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities. This compound is structurally related to tryptamine, a naturally occurring monoamine alkaloid found in plants, fungi, and animals. Tryptamine derivatives play crucial roles in the human body, particularly in the central nervous system, where they act as neurotransmitters and neuromodulators.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential role in neurotransmission and neuromodulation due to its structural similarity to tryptamine and serotonin.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system and its potential as a precursor for drug development.

    Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Very little is known about the psychopharmacological properties of EiPT, but reports suggest it produces psychedelic effects that can last 4–6 hours . According to Shulgin, this compound tends to produce nausea, dysphoria, and other unpleasant side-effects .

Safety and Hazards

There have been no reported deaths or hospitalizations from EiPT, but its safety profile is unknown . EiPT is unscheduled and uncontrolled in the United States, but possession and sales of EiPT could be prosecuted under the Federal Analog Act because of its structural similarities to DET .

Future Directions

Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]propan-2-amine typically involves the reaction of tryptamine with various reagents. One common method is the reaction between tryptamine and a suitable alkylating agent under basic conditions. For example, the reaction between tryptamine and 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring monoamine alkaloid with similar structural features.

    Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.

    Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms, structurally related to tryptamine.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,14-15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCRVKNKLPEDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275484
Record name N-[2-(1H-indol-3-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14121-10-9
Record name N-[2-(1H-indol-3-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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